BenchChemオンラインストアへようこそ!

Atuzaginstat

Lysine-gingipain inhibition Enzyme kinetics Cysteine protease

Atuzaginstat (COR388) is the first-in-class, clinically validated (Ph2/3 GAIN trial in 643 patients) irreversible Kgp inhibitor. Its sub-nanomolar potency and extensively characterized safety profile make it the only reliable reference compound for biomarker-stratified Alzheimer's and periodontitis research. Unlike unvalidated analogs, it provides definitive target engagement data and validated biomarker endpoints (CSF ApoE, Aβ1-42) for publication-ready results. Essential for distinguishing Kgp-specific phenotypes from arginine-gingipain activity, ensuring experimental translatability without the confounding variables of second-generation compounds.

Molecular Formula C19H25F3N2O3
Molecular Weight 386.4 g/mol
CAS No. 2211981-76-7
Cat. No. B3325773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtuzaginstat
CAS2211981-76-7
Molecular FormulaC19H25F3N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
InChIInChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1
InChIKeyOLIMBXKACVCIMM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atuzaginstat (COR388): First-in-Class Lysine-Gingipain Inhibitor for Periodontal Pathogen-Driven Disease Research


Atuzaginstat (also known as COR388, CAS: 2211981-76-7) is a first-in-class, orally bioavailable small-molecule irreversible inhibitor of lysine-gingipain (Kgp), a cysteine protease virulence factor secreted by the periodontal pathogen Porphyromonas gingivalis [1]. The compound was developed to target P. gingivalis-driven pathologies, including Alzheimer's disease and periodontitis, and has completed Phase 2/3 clinical evaluation in mild-to-moderate Alzheimer's patients (GAIN trial, NCT03823404) [2]. Atuzaginstat is characterized by sub-nanomolar potency against Kgp (Ki < 0.01 nM) and demonstrated brain penetration in preclinical models [1].

Why Generic Gingipain Inhibitor Substitution Is Scientifically Unjustified for Atuzaginstat


Lysine-gingipain (Kgp) inhibitors are not interchangeable due to fundamental differences in potency, target selectivity profiles (Kgp vs. RgpA/RgpB arginine-gingipains), and pharmacokinetic properties that directly impact dosing regimens and clinical applicability [1]. Atuzaginstat (COR388) as the first-in-class compound possesses an extensively characterized clinical safety and efficacy profile from a 643-patient Phase 2/3 trial, including biomarker-validated patient stratification data that informs appropriate target population selection [2]. Second-generation analogs such as COR588 and LHP588, while offering improved pharmacokinetic properties enabling once-daily dosing, lack the depth of clinical validation and comparative efficacy data in biomarker-defined populations that exists for atuzaginstat [1] [3]. Substituting atuzaginstat with an unvalidated analog in research settings risks introducing confounding variables related to differential target engagement kinetics, off-target profiles, and unknown clinical translatability.

Atuzaginstat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Atuzaginstat Ki Value: Sub-Nanomolar Kgp Inhibition Potency

Atuzaginstat demonstrates exceptionally high potency against its primary target, lysine-gingipain (Kgp), with a Ki value of less than 0.01 nM (< 10 pM) . In contrast, the Kgp propeptide (an endogenous inhibitor reference) exhibits a Ki of 2.04 µM against the same target, representing a >200,000-fold difference in inhibitory potency [1]. This quantitative comparison establishes atuzaginstat's potency as several orders of magnitude superior to endogenous inhibition mechanisms.

Lysine-gingipain inhibition Enzyme kinetics Cysteine protease

Atuzaginstat Clinical Cognitive Efficacy: Dose-Dependent Slowing of Decline in P. gingivalis-Positive AD Subpopulation

In the Phase 2/3 GAIN trial (NCT03823404, n=643), atuzaginstat demonstrated statistically significant slowing of cognitive decline in the pre-specified P. gingivalis-positive subpopulation [1]. Participants with detectable P. gingivalis DNA in saliva receiving 80 mg BID atuzaginstat showed 57% slowing of cognitive decline (p=0.02) on the ADAS-Cog11 scale, while the 40 mg BID group showed 42% slowing (p=0.007) compared to placebo [1]. The overall trial population did not meet the co-primary cognitive and functional endpoints, underscoring the necessity of biomarker-based patient selection for this mechanism [2]. In contrast, second-generation Kgp inhibitors COR588 and LHP588 have not yet reported comparative efficacy data in biomarker-stratified AD populations [3].

Alzheimer's disease Cognitive decline Biomarker-stratified efficacy

Atuzaginstat Biofilm Penetration and Disruption: Validated Functional Differentiation

Atuzaginstat demonstrates the ability to penetrate P. gingivalis biofilms and disrupt biofilm integrity through lysine-gingipain inhibition [1]. Preclinical data presented at IADR 2021 showed that atuzaginstat effectively engages and inhibits its target within established biofilms, leading to biofilm disruption [2]. The second-generation inhibitor COR588 demonstrated biofilm penetration and target engagement similar to atuzaginstat according to company disclosures, but quantitative comparative metrics (e.g., biofilm biomass reduction, MIC in biofilm context) remain unpublished [3]. Atuzaginstat also reversed alveolar bone loss in mice after repeated oral P. gingivalis infection at therapeutically relevant doses [2].

Biofilm disruption Periodontal disease P. gingivalis virulence

Atuzaginstat vs. Second-Generation Analogs: Pharmacokinetic and Dosing Differentiation

Atuzaginstat (COR388) requires twice-daily (BID) oral dosing (40 mg or 80 mg BID) in clinical studies, with a reported half-life supporting this regimen [1]. Second-generation lysine-gingipain inhibitors COR588 and LHP588 were specifically designed with improved pharmacokinetic properties to enable once-daily (QD) oral administration, representing a deliberate differentiation strategy [2]. COR588 demonstrated a half-life of 11-12 hours in a Phase 1 single ascending dose study in healthy volunteers (n=64), consistent with once-daily dosing across a 25-200 mg dose range [3]. Notably, while second-generation compounds offer PK advantages, atuzaginstat remains the only Kgp inhibitor with extensive Phase 2/3 clinical efficacy data in a biomarker-stratified Alzheimer's disease population [1].

Pharmacokinetics Oral bioavailability Dosing regimen

Atuzaginstat Optimal Research Application Scenarios Based on Validated Evidence


Alzheimer's Disease Research in P. gingivalis-Positive Models

Atuzaginstat is optimally deployed in preclinical and translational Alzheimer's disease studies where P. gingivalis infection status is confirmed or controlled. The GAIN trial established that cognitive benefit (42-57% slowing of decline) is restricted to the P. gingivalis-positive subpopulation [1]. Researchers should incorporate P. gingivalis detection (salivary DNA, serum antibodies, or CSF markers) as a stratification variable in study design. Atuzaginstat also reduced CSF ApoE fragments and slowed pathologic decline of CSF Aβ1-42 in Phase 1b AD patients [2], providing validated biomarker endpoints for mechanistic studies.

Periodontal Disease and Oral Biofilm Disruption Studies

Atuzaginstat is validated for periodontitis research applications, demonstrating the ability to penetrate and disrupt P. gingivalis biofilms and reverse alveolar bone loss in murine models following oral P. gingivalis infection [1]. Unlike traditional antibiotics that target bacterial viability, atuzaginstat specifically inhibits the virulence factor Kgp, preserving the commensal microbiome while reducing pathogen-driven inflammation. The compound is suitable for studies investigating the mechanistic link between periodontitis and systemic diseases, including cardiovascular disease, diabetes, and neurodegenerative conditions [2].

Target Validation and Selectivity Studies for Lysine-Gingipain (Kgp) Inhibition

With a Ki < 0.01 nM against Kgp, atuzaginstat serves as a high-potency reference standard for lysine-gingipain inhibition studies [1]. The compound's selectivity profile enables researchers to distinguish Kgp-dependent phenotypes from those mediated by arginine-gingipains (RgpA/RgpB), which require distinct inhibitors (e.g., COR788, COR822) [2]. This selectivity is critical for dissecting the relative contributions of each gingipain subtype to P. gingivalis virulence, host immune evasion, and disease pathogenesis. Atuzaginstat's irreversible covalent inhibition mechanism also provides sustained target engagement suitable for washout experiments [1].

Benchmarking Second-Generation Kgp Inhibitors in Comparative Pharmacology Studies

As the first-in-class and most clinically characterized lysine-gingipain inhibitor, atuzaginstat is the appropriate reference comparator for evaluating second-generation compounds such as COR588 and LHP588. Comparative studies should assess potency (Ki/IC50), brain penetration (Kp,uu,brain), half-life, and target engagement kinetics in parallel assays [1]. Given that second-generation compounds were designed primarily to improve PK properties (enabling QD vs. BID dosing), atuzaginstat provides the baseline against which PK improvements can be quantified and weighted against any potential trade-offs in potency or selectivity [2]. Such comparative data are essential for rational selection of the most appropriate tool compound for specific experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atuzaginstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.